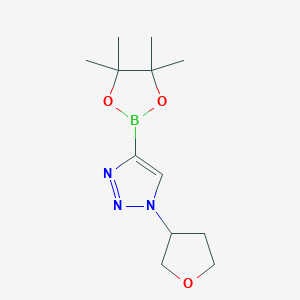
N-Methyl-N,1-diphenyl-1H-tetrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N,1-diphenyl-1H-tetrazol-5-amine is a chemical compound belonging to the class of tetrazoles. Tetrazoles are nitrogen-rich heterocycles known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis. The unique structure of this compound, which includes a tetrazole ring substituted with methyl and diphenyl groups, imparts specific chemical and physical properties that make it valuable in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N,1-diphenyl-1H-tetrazol-5-amine typically involves the cycloaddition reaction of organic nitriles with sodium azide. This reaction is often catalyzed by zinc salts or other catalysts under mild conditions. For instance, the reaction of sodium azide with nitriles in the presence of zinc salts in water can yield tetrazole derivatives . Additionally, the use of powerful diazotizing reagents like fluorosulfonyl azide (FSO2N3) enables the transformation of amidines and guanidines into tetrazole derivatives in aqueous environments .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. Microwave-accelerated methods allow the conversion of inactive nitriles into tetrazoles in solvents like dimethylformamide (DMF) under controlled conditions .
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-N,1-diphenyl-1H-tetrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the tetrazole ring or the substituents attached to it.
Substitution: The tetrazole ring can participate in substitution reactions, where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like DMF or acetonitrile, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring may yield nitroso or nitro derivatives, while substitution reactions can introduce new functional groups into the tetrazole structure .
Wissenschaftliche Forschungsanwendungen
N-Methyl-N,1-diphenyl-1H-tetrazol-5-amine has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets and exhibit pharmacological effects.
Wirkmechanismus
The mechanism of action of N-Methyl-N,1-diphenyl-1H-tetrazol-5-amine involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the interactions of carboxyl-containing compounds with biological receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Tetrazole: The parent compound of the tetrazole family, known for its use in pharmaceuticals and materials science.
5-Substituted Tetrazoles: Compounds with various substituents at the 5-position of the tetrazole ring, exhibiting diverse chemical and biological properties.
1,5-Disubstituted Tetrazoles: Tetrazoles with substituents at both the 1- and 5-positions, often used as bioisosteres in drug design.
Uniqueness
N-Methyl-N,1-diphenyl-1H-tetrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methyl and diphenyl groups on the tetrazole ring enhances its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various scientific applications .
Eigenschaften
CAS-Nummer |
63641-04-3 |
|---|---|
Molekularformel |
C14H13N5 |
Molekulargewicht |
251.29 g/mol |
IUPAC-Name |
N-methyl-N,1-diphenyltetrazol-5-amine |
InChI |
InChI=1S/C14H13N5/c1-18(12-8-4-2-5-9-12)14-15-16-17-19(14)13-10-6-3-7-11-13/h2-11H,1H3 |
InChI-Schlüssel |
VUXCUGZGGHYECH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1)C2=NN=NN2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


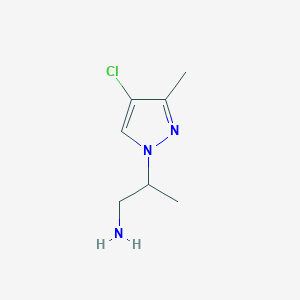
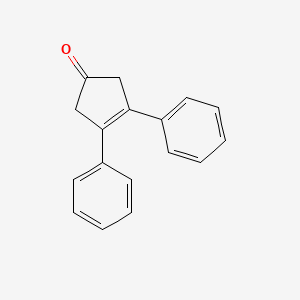
![4H,6H,7H-pyrazolo[3,2-c][1,4]oxazine](/img/structure/B13993183.png)
![3-[2-(1-Methyl-1,4,5,6-tetrahydropyrimidin-2-yl)ethenyl]phenol](/img/structure/B13993190.png)
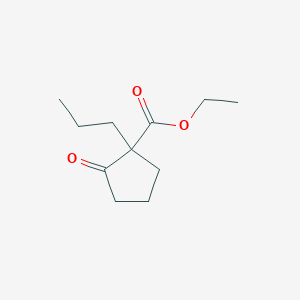
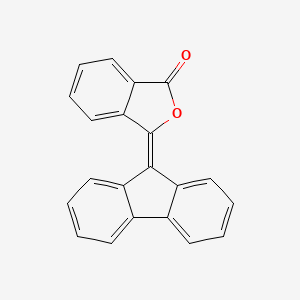
![5,14-Dihydronaphtho[2,3-b]phenazine-7,8,11,12-tetrone](/img/structure/B13993206.png)
![(2,2'-Dimethyl-[1,1'-biphenyl]-3,3'-diyl)dimethanol](/img/structure/B13993212.png)
![2-[2-(2-Butanoyloxyethoxy)ethoxy]ethyl butanoate](/img/structure/B13993215.png)
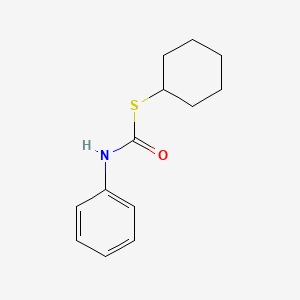
![2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-phenylethan-1-one](/img/structure/B13993226.png)
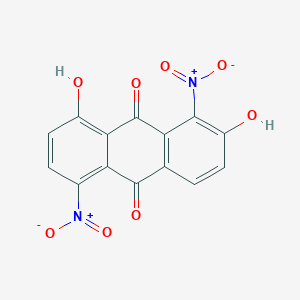
![2-[2-[[3-Methoxy-4-(5-oxazolyl)phenyl]amino]-5-oxazolyl]benzoic acid](/img/structure/B13993235.png)
